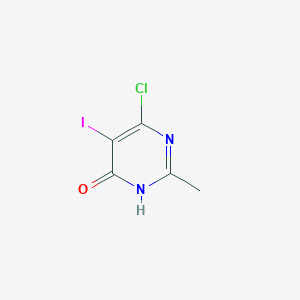

6-Chloro-5-iodo-2-methyl-4-pyrimidinol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 4-chloro-2-pyrrolino[2,3-d]pyrimidin-6-one was achieved starting from dimethyl malonate, demonstrating a method that could potentially be adapted for the synthesis of 6-Chloro-5-iodo-2-methyl-4-pyrimidinol . Another related compound, 6-chloro-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one derivatives, was synthesized and evaluated for anticancer activity, indicating the potential for diverse biological activities within this class of compounds .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often confirmed using X-ray crystallography, as seen with several compounds in the provided papers . These studies reveal the precise arrangement of atoms within the molecules and can provide insight into the potential reactivity and interactions of the compounds.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including aza-Wittig reactions, chlorination, aminisation, and reactions with alkylants, as described in the papers . These reactions can be used to introduce different functional groups into the pyrimidine ring, altering the compound's physical, chemical, and biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the pyrimidine ring. For example, the introduction of a chloro or methyl group can affect the electron distribution within the molecule, potentially altering its reactivity and interaction with biological targets . The papers also discuss the use of NMR and IR spectroscopy for characterizing these compounds, which is essential for understanding their properties .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Pyrimidine derivatives, including structures related to 6-Chloro-5-iodo-2-methyl-4-pyrimidinol, have been extensively studied for their medicinal properties. These compounds are crucial in drug discovery due to their wide range of biological activities. For instance, pyrimidines exhibit potent anti-inflammatory, antimicrobial, and anticancer effects. Recent research has focused on the synthesis, structure-activity relationships (SAR), and pharmacological advancements of pyrimidine moieties as therapeutic agents, particularly as anti-Alzheimer's agents, highlighting their role in addressing neurological disorders (Das et al., 2021). This illustrates the compound's relevance in developing treatments for chronic diseases.

Pesticide Analysis and Environmental Impact

Pyrimidine derivatives are also identified in studies concerning pesticide exposure and environmental pollution. For example, the analysis of pesticide urinary biomarkers in children exposed to various pesticides, including organophosphate and pyrethroid pesticides, underlines the environmental and health implications of these compounds. Such studies provide insights into the exposure levels, spatial and temporal patterns of pesticide metabolites in humans, and the necessity for further research in environmental health (Egeghy et al., 2011).

Environmental Safety and Wastewater Treatment

The pesticide industry's impact on environmental safety, particularly concerning wastewater, is another area of significant research. Treatment options for high-strength wastewater containing toxic pollutants from pesticide production highlight the environmental challenges and the need for effective wastewater management strategies (Goodwin et al., 2018). This research is crucial for developing technologies and approaches to mitigate the environmental impact of chemical pollutants, including pyrimidine derivatives.

Safety and Hazards

The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound may be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .

Propriétés

IUPAC Name |

4-chloro-5-iodo-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClIN2O/c1-2-8-4(6)3(7)5(10)9-2/h1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIDORYUWTWQBMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=O)N1)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClIN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301261915 | |

| Record name | 6-Chloro-5-iodo-2-methyl-4(1H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301261915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-5-iodo-2-methyl-4-pyrimidinol | |

CAS RN |

111079-42-6 | |

| Record name | 6-Chloro-5-iodo-2-methyl-4(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111079-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-5-iodo-2-methyl-4(1H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301261915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1-methyl-1H-imidazol-2-yl)thio]aniline](/img/structure/B3032042.png)

![(E)-N-[Amino(anilino)methylidene]glycine](/img/structure/B3032045.png)

![5-(Bromomethyl)benzo[b]thiophene](/img/structure/B3032058.png)